molecular formula C16H19NO B3172213 2-(3-Isopropylphenoxy)-4-methylaniline CAS No. 946716-45-6

2-(3-Isopropylphenoxy)-4-methylaniline

Cat. No.: B3172213
CAS No.: 946716-45-6
M. Wt: 241.33 g/mol
InChI Key: JENKAVGTMAXVPL-UHFFFAOYSA-N
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Description

Structure and Key Features: 2-(3-Isopropylphenoxy)-4-methylaniline (CAS: 946716-45-6) is an aniline derivative featuring a 4-methyl group on the aromatic ring and a 3-isopropylphenoxy substituent at the 2-position (Fig. 1). The isopropyl group introduces steric bulk, while the phenoxy linkage contributes to electronic modulation via resonance effects . This compound is structurally related to pharmaceutical intermediates and agrochemicals, where substituent positioning critically influences reactivity and biological activity.

Properties

IUPAC Name

4-methyl-2-(3-propan-2-ylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-11(2)13-5-4-6-14(10-13)18-16-9-12(3)7-8-15(16)17/h4-11H,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENKAVGTMAXVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC=CC(=C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropylphenoxy)-4-methylaniline typically involves the reaction of 3-isopropylphenol with 4-methylaniline. One common method is the nucleophilic aromatic substitution reaction, where 3-isopropylphenol reacts with 4-methylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropylphenoxy)-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acid groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitro compounds, and sulfonic acids.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the original compound.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(3-Isopropylphenoxy)-4-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Isopropylphenoxy)-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular processes.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The position of substituents on the phenoxy ring significantly alters electronic properties:

  • 2-(2,3-Dimethylphenoxy)-4-methylaniline: Dual methyl groups at the 2- and 3-positions create steric hindrance, reducing reactivity in nucleophilic substitutions .
  • 4-(5-Isopropyl-2-methylphenoxy)-3-methylaniline: The methyl and isopropyl groups on the phenoxy ring introduce competing steric and electronic effects, which may lower solubility compared to simpler analogs .

Key Data :

Compound Substituent Positions logD (pH 5.5) Reactivity Notes
2-(3-Isopropylphenoxy)-4-MeAniline 3-Isopropylphenoxy, 4-Me ~2.8* Moderate steric hindrance
BI14702 (4-Isopropyl analog) 4-Isopropylphenoxy, 4-Me ~2.5* Higher electron density
2-(2,3-DiMe-phenoxy)-4-MeAniline 2,3-DiMe-phenoxy, 4-Me ~3.1* High steric hindrance

*Estimated based on substituent contributions .

Physical and Adsorption Properties

  • Adsorption: Benzoyl-containing polymeric adsorbents (ZH-02, ZH-03) show higher capacity for 4-methylaniline (3.45–4.35 mmol/g) than non-functionalized resins. The target compound’s larger size and hydrophobicity may reduce adsorption efficiency .
  • Solubility : The isopropyl group increases hydrophobicity, likely lowering aqueous solubility compared to methoxy or ethyl-substituted anilines .

Biological Activity

2-(3-Isopropylphenoxy)-4-methylaniline is an organic compound classified as an aniline derivative. Its structure features a phenoxy group with an isopropyl substitution at the 3-position and a methyl group at the 4-position. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction between 3-isopropylphenol and 4-methylaniline, often facilitated by a base such as potassium carbonate in solvents like dimethylformamide (DMF) at elevated temperatures. This method is efficient for producing the compound in both laboratory and industrial settings, optimizing yield and cost-effectiveness through continuous flow reactors.

Biological Activity

The biological activity of this compound has been investigated primarily for its antimicrobial and anticancer properties. The compound's mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of metabolic pathways.

Anticancer Properties

In vitro studies on structurally related compounds have shown promising anticancer activity against cell lines like HeLa (cervical cancer) and A549 (lung cancer). The ability of these compounds to inhibit cell proliferation suggests that this compound may also possess similar properties. Future research should focus on determining the IC50 values for this specific compound to establish its therapeutic potential.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
2-(3-Isopropylphenoxy)-4-methylphenolStructureModerate Antimicrobial
2-(3-Isopropylphenoxy)-4-methylbenzoic acidStructureLow Anticancer Activity

Case Studies

  • Antimicrobial Efficacy : A study investigating the antimicrobial properties of phenolic compounds found that derivatives similar to this compound exhibited significant antibacterial activity against MRSA strains, highlighting the need for further exploration of this compound's potential in treating antibiotic-resistant infections.
  • Anticancer Research : In a comparative study of various phenolic compounds, it was observed that those with similar substitutions showed varying degrees of cytotoxicity against cancer cell lines. This suggests that this compound could be evaluated for its anticancer properties in future studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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